molecular formula C13H14O3 B4818462 4-methyl-7-propoxy-2H-chromen-2-one

4-methyl-7-propoxy-2H-chromen-2-one

Cat. No.: B4818462
M. Wt: 218.25 g/mol
InChI Key: DUPADYVFPSZVPH-UHFFFAOYSA-N
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Description

Overview of Coumarin (B35378) Chemistry and Biological Relevance

Coumarins are a significant class of organic compounds belonging to the benzopyrone family, characterized by a benzene (B151609) ring fused to a pyran-2-one ring. numberanalytics.comgyanvihar.org This core structure serves as a privileged scaffold in medicinal chemistry, allowing for a wide range of chemical modifications. frontiersin.orgnih.gov These modifications lead to a diverse array of derivatives, including simple coumarins, furanocoumarins, and pyranocoumarins, each with distinct properties. numberanalytics.com

Naturally occurring in many plants, coumarins play roles in plant defense mechanisms against pathogens and herbivores. numberanalytics.com In the realm of medicine and pharmacology, coumarin and its derivatives have been investigated for a vast spectrum of biological activities. These include anticoagulant, anti-inflammatory, antimicrobial, antiviral, and antitumor properties. gyanvihar.orgfrontiersin.orgiucr.org Well-known examples of coumarin-based drugs include the anticoagulant warfarin (B611796) and the vitiligo treatment trioxsalen. frontiersin.org The unique structure of coumarins allows them to bind to various biological targets through different types of molecular interactions, making them a fertile ground for drug discovery. frontiersin.orgnih.gov

Significance of 4-Methyl-7-propoxy-2H-chromen-2-one as a Research Target

This compound is a specific derivative of the coumarin scaffold that has garnered attention for its potential applications. The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 7-hydroxy-4-methyl-2H-chromen-2-one with n-propyl bromide. iucr.org

The structural characteristics of this compound have been elucidated through crystallographic studies. The molecule consists of a nearly planar coumarin ring system with a 7-propoxy substituent that is also close to being coplanar with the ring. iucr.org In its crystalline form, the molecules are linked by various non-covalent interactions, including C—H⋯O hydrogen bonds and π–π stacking interactions. iucr.org

Research into 7-alkoxy-4-methylcoumarins, the class to which this compound belongs, is driven by the desire to create novel compounds with specific biological activities. tandfonline.com For instance, derivatives of 7-hydroxycoumarin have been explored as potential selective inhibitors of monoamine oxidase (MAO), enzymes implicated in neurological diseases like depression and Alzheimer's disease. mdpi.com The substitution at the C7 position is a key area of investigation for developing such selective inhibitors. mdpi.com

Historical Context and Recent Advances in its Study

The study of coumarins dates back to 1820. researchgate.net The synthesis of the parent compound, 7-hydroxy-4-methylcoumarin, is often achieved through the Pechmann condensation reaction, a method that has been refined over the years using various catalysts and conditions, including environmentally friendly "green" chemistry approaches. sathyabama.ac.inyoutube.comresearchgate.net

Historically, research has focused on preparing various alkoxy derivatives of 4-methylcoumarins to explore their properties. tandfonline.com Recent advancements have seen the use of microwave-assisted synthesis to accelerate the creation of these compounds. tandfonline.com Modern research continues to build on this foundation, with a focus on creating novel derivatives and evaluating their biological potential. For example, recent studies have synthesized new 7-alkoxy-4-methylcoumarins and converted them into 4-formyl derivatives through oxidation, yielding novel compounds for further investigation. tandfonline.com The development of new synthetic methodologies, such as the use of ionic liquids as environmentally friendly solvents, has also been a recent focus. nih.gov

Current research on related 7-substituted coumarins has identified potent and selective inhibitors of human monoamine oxidase A (hMAO-A) and B (hMAO-B), with some compounds exhibiting inhibitory concentrations (IC50) in the nanomolar range. mdpi.com These findings highlight the ongoing potential of this class of compounds as leads for developing new therapeutic agents. mdpi.com

Compound Data

Below are tables detailing research findings related to coumarin derivatives.

Table 1: Synthesis of 7-Alkoxy-4-methylcoumarins This table outlines the synthesis of various 7-alkoxy-4-methylcoumarins from 7-hydroxy-4-methylcoumarin. The general method involves the reaction of the parent coumarin with different alkyl halides.

Starting MaterialReagentResulting Compound
7-hydroxy-4-methyl-2H-chromen-2-onen-propyl bromideThis compound iucr.org
7-hydroxy-4-methyl-2H-chromen-2-onevarious alkyl halides7-alkoxy-4-methylcoumarins tandfonline.comresearchgate.net
Resorcinol (B1680541)Ethyl acetoacetate (B1235776)7-hydroxy-4-methylcoumarin sathyabama.ac.inyoutube.com

Table 2: Biological Activity of Selected Coumarin Derivatives This table presents the inhibitory activity of certain coumarin derivatives against specific enzymes. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 (µM)
4-methyl-7-hydroxycoumarinMMLV-RT23.5 nih.gov
4-methyl-5,7-dihydroxycoumarinMMLV-RT18.3 nih.gov
3,4-Dimethyl-7-hydroxycoumarinTaq DNA polymerase115.7 nih.gov
3-isopropyl-4-methyl-5,7-dihydroxycoumarinTaq DNA polymerase82.2 nih.gov
FR1 (a C7-substituted coumarin)hMAO-A0.0015 mdpi.com
SP1 (a C7-substituted coumarin)hMAO-A0.019 mdpi.com
FR4 (a C7-substituted coumarin)hMAO-B0.018 mdpi.com
FR5 (a C7-substituted coumarin)hMAO-B0.015 mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-7-propoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-3-6-15-10-4-5-11-9(2)7-13(14)16-12(11)8-10/h4-5,7-8H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPADYVFPSZVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-methyl-7-propoxy-2H-chromen-2-one

The creation of the target molecule is typically a two-step process, beginning with the synthesis of a hydroxylated precursor, which is then subjected to etherification.

The final step in the synthesis of this compound is the formation of the propoxy ether linkage. This is reliably achieved through a Williamson ether synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. iucr.orgiucr.org

The synthesis involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with a suitable propylating agent, such as n-propyl bromide. iucr.org The phenolic hydroxyl group at the C-7 position is first deprotonated by a weak base, like potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the n-propyl bromide, displacing the bromide ion and forming the desired ether. iucr.org

A typical procedure is outlined below:

Reactants : 7-Hydroxy-4-methyl-2H-chromen-2-one and n-propyl bromide. iucr.org

Base : Potassium carbonate (K2CO3). iucr.org

Solvent : Acetone. iucr.org

Conditions : The reaction mixture is heated to reflux. iucr.org

Work-up : After the reaction is complete, the mixture is filtered, and the resulting product is purified, often through recrystallization from a solvent like methanol (B129727) to yield white-colored solids. iucr.org

The structure of the resulting compound, this compound, has been confirmed through crystallographic analysis, which shows two independent molecules in the asymmetric unit, with the coumarin (B35378) ring system and the propoxy substituent being nearly coplanar. iucr.org

The essential precursor for the aforementioned etherification is 7-hydroxy-4-methyl-2H-chromen-2-one . This compound is widely synthesized via the Pechmann condensation, a method that involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. pmf.unsa.baslideshare.net

CatalystTemperatureReaction TimeYieldSource(s)
Conc. H2SO45°C to Room Temp.18 hours88% jetir.org
Conc. H2SO40-10°C60 minutesHigh pmf.unsa.ba
Polyphosphoric Acid (PPA)75-80°C20-25 minutesHigh pmf.unsa.bayoutube.com
Meglumine Sulfate (MS)OptimizedOptimizedGood nih.gov

This table presents a summary of various reported conditions for the Pechmann condensation to synthesize 7-hydroxy-4-methyl-2H-chromen-2-one.

The use of polyphosphoric acid (PPA) is noted to be significantly faster than concentrated sulfuric acid. youtube.com The choice of catalyst and conditions is a critical factor in optimizing the synthesis for efficiency and yield. jetir.org

Derivatization Strategies for Analogues and Related Compounds

The coumarin backbone, particularly that of 7-hydroxy-4-methylcoumarin, is a versatile scaffold for the synthesis of a wide array of derivatives through various chemical transformations. nih.gov

Numerous strategies have been developed to introduce diverse functionalities onto the coumarin ring system, leading to a broad library of analogues.

Esterification : The hydroxyl group of 7-hydroxy-4-methylcoumarins can be readily esterified. For instance, benzoylation using benzoyl chloride in the presence of sodium hydroxide (B78521) yields the corresponding benzoate (B1203000) esters. pmf.unsa.ba Similarly, acylation with acetic anhydride (B1165640) can produce acetate (B1210297) derivatives. nih.govresearchgate.net

Schiff Base Formation : The 7-hydroxy group can be converted to an amino group, which then serves as a handle for further derivatization. For example, 7-amino-4-methylcoumarin (B1665955) reacts with various substituted benzaldehydes to form a series of Schiff base derivatives. nih.gov

Electrophilic Aromatic Substitution : The coumarin ring is susceptible to electrophilic substitution. Nitration of 4,7-dimethylcoumarin (B83668) using a mixture of nitric and sulfuric acid can yield 6-nitro and 8-nitro isomers, with the product distribution being dependent on the reaction temperature. chemmethod.com Halogenation, such as bromination, can also be achieved to produce compounds like 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one. nih.gov

C-C Bond Forming Reactions : More complex derivatives can be synthesized through carbon-carbon bond formation. The Duff reaction or related formylation methods can introduce a carbaldehyde group at the C-8 position of 7-hydroxy-4-methyl-2H-chromen-2-one. This aldehyde can then be used to build more complex structures, for example, by reaction with hydrazine (B178648) and subsequent condensation with other aldehydes. pnrjournal.com The Baker-Venkataraman rearrangement of an O-acylated acetylcoumarin can be used to form 1,3-diketones, which are precursors to coumarin-fused flavones. ijpcbs.com

Derivatization StrategyReagentsPosition(s) ModifiedResulting Functional GroupSource(s)
Esterification (Benzoylation)Benzoyl chloride, NaOHC-7Benzoate Ester pmf.unsa.ba
NitrationHNO3, H2SO4C-6, C-8Nitro (-NO2) chemmethod.com
Schiff Base FormationSubstituted Aldehydes (from 7-amino precursor)C-7Imine (-N=CH-Ar) nih.gov
BrominationBromine sourceC-3, C-6, C-8Bromo (-Br) nih.gov
Formylation (Duff Reaction)Hexamine, Acetic AcidC-8Aldehyde (-CHO) pnrjournal.com

This table showcases a selection of derivatization strategies for modifying the 4-methylcoumarin (B1582148) scaffold.

Functional group interconversions (FGIs) are crucial for elaborating the molecular structure of coumarins. These transformations allow for the conversion of one functional group into another, expanding the range of accessible analogues.

A key example is the reduction of a nitro group, introduced via electrophilic substitution, to an amino group. This transformation is typically accomplished using reducing agents like iron in acetic acid. chemmethod.comchemmethod.com The resulting amino group significantly alters the electronic properties of the coumarin ring and can serve as a nucleophile or a point for further derivatization, such as the Schiff base formation mentioned previously. nih.govchemmethod.com

Another important FGI is the conversion of the C-7 hydroxyl group into a better leaving group, such as a tosylate. This can be achieved by reacting the hydroxycoumarin with tosyl chloride. The resulting tosylate is much more susceptible to nucleophilic substitution than the original hydroxyl group, opening pathways for the introduction of various other functionalities, including thiols. mdpi.com

The conversion of a carboxylic acid group at the C-3 position into an amide is another common FGI. Coumarin-3-carboxylic acids can be activated and reacted with amino acids or other amines to form a diverse range of coumarin-3-carboxamides. chapman.edu

Mechanistic Insights into Reaction Mechanisms and Selectivity

Understanding the mechanisms of these synthetic reactions is vital for controlling reaction outcomes and selectivity.

Pechmann Condensation : The mechanism involves an initial acid-catalyzed transesterification between the phenol (resorcinol) and the β-ketoester (ethyl acetoacetate), or an electrophilic attack of the protonated ketoester onto the activated phenol ring. This is followed by an intramolecular cyclization (acylation) and subsequent dehydration to form the α,β-unsaturated lactone characteristic of the coumarin core. slideshare.net The regioselectivity in asymmetrical phenols is dictated by the electronic and steric properties of the substituents on the phenol ring.

SN2 Ether Synthesis : The mechanism is a classic SN2 pathway. The reaction proceeds via a backside attack of the nucleophilic phenoxide ion on the primary alkyl halide (n-propyl bromide). This occurs in a single, concerted step, leading to an inversion of stereochemistry at the electrophilic carbon, though this is not relevant for an achiral substrate like n-propyl bromide. iucr.org

Electrophilic Aromatic Substitution : The nitration of the coumarin ring follows the standard mechanism for electrophilic aromatic substitution. The generation of the nitronium ion (NO2+) from nitric and sulfuric acids is the first step. The electron-rich benzene (B151609) portion of the coumarin ring then attacks the nitronium ion. The position of attack (e.g., C-6 vs. C-8) is governed by the directing effects of the existing substituents on the ring, primarily the activating ether and methyl groups and the deactivating effect of the fused pyrone ring. chemmethod.com

[4+2] Cycloaddition : More complex syntheses, such as the formation of pyrido[2,3-c]coumarin derivatives, can proceed through pericyclic reactions. One reported mechanism involves an asynchronous inverse-electron-demand Diels-Alder reaction ([4+2] cycloaddition) between an in-situ formed iminium intermediate and an enol, followed by cyclization and oxidation to yield the final product. researchgate.net

These mechanistic principles provide the foundation for the rational design and synthesis of this compound and its diverse family of related compounds.

Optimization of Synthetic Conditions and Yields

Significant research has focused on optimizing the Pechmann condensation step to maximize the yield of the 7-hydroxy-4-methyl-2H-chromen-2-one intermediate. Optimization strategies involve careful selection of catalysts, temperature, and reaction times.

Catalyst Selection: A variety of acid catalysts have been explored. Concentrated sulfuric acid is a traditional and effective catalyst, often used at low temperatures (0-10°C) and giving excellent yields. jetir.orgyoutube.comslideshare.net However, concerns over its corrosive nature and the generation of acidic waste have led to the investigation of alternatives. Solid acid catalysts, such as the ion-exchange resin Amberlyst-15, have proven to be highly efficient, reusable, and environmentally benign, providing yields of up to 97%. nih.govresearchgate.netresearchgate.net Other heterogeneous catalysts like FeCl₃ supported on MCM-41 have also been used effectively in solvent-free conditions. Lewis acids, including SnCl₂·2H₂O and AlCl₃, are effective, particularly in microwave-assisted syntheses. researchgate.netrasayanjournal.co.in Organic Brønsted acids like p-toluenesulfonic acid (p-TsOH) also catalyze the reaction efficiently, especially under solvent-free microwave conditions. ui.ac.idorganic-chemistry.orgrasayanjournal.co.in

Reaction Conditions: The reaction temperature and duration are critical parameters. With concentrated sulfuric acid, the reaction is typically initiated at a low temperature before being allowed to proceed at room temperature for several hours. slideshare.net In solvent-free syntheses using solid catalysts, temperatures often range from 80°C to 150°C, with reaction times varying from minutes (under microwave irradiation) to several hours. ui.ac.idwordpress.com

The table below summarizes the findings from various studies on the synthesis of the 7-hydroxy-4-methyl-2H-chromen-2-one intermediate, highlighting the impact of different catalysts and conditions on the reaction yield.

CatalystConditionsYield (%)Reference
Conc. H₂SO₄0-10°C to Room Temp, 18h~97% slideshare.net
Amberlyst-15Microwave, 100°C, 20 min, Solvent-free97% nih.govresearchgate.net
p-TsOHMicrowave (800W), 80°C, 180s, Solvent-free60.1% ui.ac.idrasayanjournal.co.in
SnCl₂·2H₂OMicrowave (800W), 260s, Solvent-free55.3% researchgate.netrasayanjournal.co.in
FeF₃Microwave, 7 min, Solvent-free95% mdpi.com
FeCl₃/MCM-41100°C, Solvent-freeHigh

For the subsequent propoxylation step, optimization involves the choice of base and solvent. Stronger bases like sodium hydride (NaH) or weaker bases like potassium carbonate (K₂CO₃) can be used to deprotonate the phenol. nih.gov The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) being commonly employed to facilitate the S_N2 reaction.

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, leading to the development of "green" methodologies for coumarin synthesis. These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.

Microwave-Assisted Synthesis: One of the most significant green advancements is the use of microwave irradiation. rasayanjournal.co.in This technique dramatically reduces reaction times from hours to mere minutes and often improves yields. nih.govui.ac.idmdpi.com The synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one using various catalysts under microwave heating has been extensively reported, frequently under solvent-free conditions, which further enhances the green credentials of the process. rasayanjournal.co.inrasayanjournal.co.in For instance, using FeF₃ as a catalyst under microwave irradiation can afford the product in 95% yield in just 7 minutes. mdpi.com

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. scirp.orgtandfonline.com Ultrasound-assisted Pechmann condensations have been shown to proceed rapidly at room temperature and under neat (solvent-free) conditions, offering high yields and operational simplicity. nih.govtandfonline.com The use of reusable solid acid catalysts in conjunction with ultrasound provides an environmentally friendly route to coumarin derivatives. nih.gov

Solvent-Free Reactions: Eliminating volatile organic solvents is a key principle of green chemistry. The Pechmann condensation to form 7-hydroxy-4-methyl-2H-chromen-2-one has been successfully performed under solvent-free or "neat" conditions by simply heating the reactants with a solid acid catalyst. organic-chemistry.orgmdpi.com This approach simplifies the work-up procedure, reduces waste, and is often more cost-effective. organic-chemistry.org High yields (up to 98%) have been reported for the reaction of resorcinol (B1680541) and ethyl acetoacetate (B1235776) with p-TsOH at 60°C without any solvent. organic-chemistry.org

The following table compares conventional and green chemistry approaches for the synthesis of the coumarin intermediate.

MethodCatalystConditionsTimeYield (%)Reference
Conventional HeatingConc. H₂SO₄Room Temperature18 hours~97% slideshare.net
MicrowaveAmberlyst-15100°C, Solvent-free20 minutes97% nih.govresearchgate.net
Microwavep-TsOH80°C, Solvent-free3 minutes60% rasayanjournal.co.in
UltrasoundPoly(4-vinylpyridinium) hydrogen sulfateRoom Temp, Solvent-freeShortHigh nih.gov
Solvent-free (Heating)p-TsOH60°CNot specified98% organic-chemistry.org

These green approaches significantly enhance the efficiency and sustainability of synthesizing the this compound precursor, aligning with the modern demands for environmentally responsible chemical manufacturing.

Advanced Structural Elucidation and Solid State Characterization

X-ray Crystallography of 4-methyl-7-propoxy-2H-chromen-2-one

Single-crystal X-ray diffraction analysis provides a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been employed to elucidate the detailed molecular structure and packing of this compound.

Molecular Conformation and Torsion Angles

The asymmetric unit of this compound contains two independent molecules, designated as A and B. nih.goviucr.org Both molecules exhibit a nearly planar conformation. The fundamental coumarin (B35378) ring system, which consists of a fused benzene (B151609) and pyran-2-one ring, is essentially coplanar in both independent molecules. nih.gov

The planarity is quantified by the dihedral angles between the fused rings, which are 1.22(12)° for molecule A and 1.57(12)° for molecule B. nih.goviucr.org This indicates a very slight deviation from perfect planarity. Similarly, the 7-propoxy substituent is positioned nearly coplanar with the coumarin ring system. The C-C-O-C torsion angles, which describe the orientation of the propoxy group relative to the ring, are 2.9(2)° for molecule A and 1.4(2)° for molecule B. nih.goviucr.org

Table 1: Selected Torsion Angles for this compound

Torsion AngleMolecule AMolecule B
Dihedral Angle (Benzene-Pyranone)1.22(12)°1.57(12)°
C7-C6-O3-C102.9(2)°-
C20-C19-O6-C23-1.4(2)°
Data sourced from Estrada-Soto et al., 2014. nih.goviucr.org

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of this compound are connected by C-H···O hydrogen bonds. nih.gov These interactions form supramolecular tapes that extend along the nih.gov crystallographic direction. nih.goviucr.org These tapes are further linked into a three-dimensional network through C-H···π interactions, contributing to the stability of the crystal packing. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. uomphysics.net This method maps the electron distribution of a molecule within the crystal to identify close contacts between neighboring molecules. For coumarin derivatives, Hirshfeld analysis reveals the relative contributions of different types of intermolecular contacts. uomphysics.netresearchgate.net

Spectroscopic Characterization Techniques for Research Applications

Modern analytical methods are indispensable for the unambiguous identification and in-depth study of synthetic compounds like this compound. These techniques offer a window into the molecular world, revealing details about the compound's structural framework, functional groups, and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For coumarin derivatives, ¹H and ¹³C NMR spectra provide definitive evidence for the presence and connectivity of the various structural motifs. ceon.rs

In the ¹H NMR spectrum of a related compound, 7-hydroxy-4-methyl-chromen-2-one, recorded in DMSO-d6, characteristic signals are observed. rsc.org The methyl group protons at the 4-position typically appear as a singlet around δ 2.36 ppm. The vinylic proton at C3 gives a singlet at approximately δ 6.12 ppm. The aromatic protons on the benzene ring exhibit distinct splitting patterns, with a doublet for the H-5 proton around δ 7.58 ppm and multiplets for H-6 and H-8 between δ 6.70 and 6.81 ppm. rsc.org For this compound, the propoxy group would introduce additional signals: a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity between different parts of the molecule. ceon.rs

Table 1: Representative ¹H NMR Spectral Data for a 7-Substituted-4-methyl-2H-chromen-2-one Derivative

ProtonChemical Shift (δ, ppm)Multiplicity
-CH₃ (at C4)~2.4s
H-3~6.2s
Aromatic H6.8 - 7.7m
-OCH₂CH₂CH₃~4.1t
-OCH₂CH₂CH₃~1.8sextet
-OCH₂CH₂CH₃~1.0t

Note: Data is illustrative and based on typical values for similar coumarin structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a coumarin derivative will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically observed in the region of 1700-1740 cm⁻¹. researchgate.netresearchgate.net

Other characteristic peaks include those for the C=C stretching of the aromatic ring and the pyrone ring, which appear in the 1620-1680 cm⁻¹ range. researchgate.net The presence of the propoxy group in this compound would be confirmed by C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ region. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and propoxy groups appear just below 3000 cm⁻¹.

Table 2: Key FT-IR Absorption Bands for Coumarin Derivatives

Functional GroupWavenumber (cm⁻¹)
C=O (Lactone)1700 - 1740
C=C (Aromatic/Pyrone)1620 - 1680
C-O (Ether)1000 - 1300
Aromatic C-H>3000
Aliphatic C-H<3000

Note: Ranges are approximate and can vary based on the specific molecular environment.

Advanced UV-Visible Absorption Spectroscopy for Electronic Properties

UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule. Coumarin and its derivatives are known to exhibit strong absorption in the UV region. researchgate.netresearchgate.netnih.gov The absorption spectra are influenced by the solvent polarity and the nature of the substituents on the coumarin ring. nih.govacs.org

The electronic spectrum of coumarin derivatives typically shows two main absorption bands. For 7-hydroxy-4-methylcoumarin, these bands are observed around 218.5 nm and 323 nm, attributed to the lactone carbonyl and cinnamoyl chromophores, respectively. researchgate.net The introduction of a propoxy group at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the alkoxy group, which extends the conjugation of the π-electron system.

Table 3: Typical UV-Visible Absorption Maxima for Coumarin Derivatives

ChromophoreWavelength (λ_max, nm)
Lactone Carbonyl~220
Cinnamoyl~320-350

Note: Values are illustrative and subject to solvent effects and substituent influences.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. ceon.rskobv.de For this compound (C₁₃H₁₄O₃), the expected monoisotopic mass can be calculated with high accuracy.

The fragmentation pattern observed in the mass spectrum provides further structural information. Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. kobv.de The fragmentation of coumarin derivatives often involves the loss of CO, followed by rearrangements and further fragmentation of the side chains. The analysis of these fragmentation pathways helps to corroborate the proposed structure. kobv.de

Mechanistic Studies of Biological Activities and Structure Activity Relationships

Anti-inflammatory Activity and Related Mechanisms

Coumarin (B35378) derivatives are recognized for their anti-inflammatory potential. acs.org The mechanisms underlying this activity are diverse and often linked to the specific substitution patterns on the coumarin scaffold.

Phosphodiesterase (PDE) Enzyme Inhibition

Phosphodiesterase (PDE) enzymes, particularly PDE4, are crucial in modulating inflammatory responses by degrading the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the activity of various inflammatory cells and the production of pro-inflammatory cytokines. nih.gov While PDE inhibition is a known anti-inflammatory mechanism for various compounds, specific studies detailing the inhibitory activity of 4-methyl-7-propoxy-2H-chromen-2-one against phosphodiesterase enzymes are not prominently available in the reviewed scientific literature.

Influence of Substituents on Anti-inflammatory Efficacy

The anti-inflammatory efficacy of coumarin derivatives is heavily influenced by the nature and position of substituents on the benzopyran-2-one nucleus. Structure-activity relationship (SAR) studies on related 4-methylcoumarin (B1582148) compounds provide insights into how the 4-methyl and 7-propoxy groups may contribute to the biological activity.

The presence of a methyl group at the C4 position is a common feature in many biologically active coumarins. nih.govscispace.com SAR studies reveal that the substitution at the C7 position is a key determinant of anti-inflammatory action. Research on a series of 4-methyl-7-substituted coumarins demonstrated that the presence of electron-donating groups at the 7-position tends to enhance anti-inflammatory effects. nih.govmdpi.com Specifically, in a study evaluating various 4-methyl-7-alkynyl coumarin derivatives, compounds featuring electron-donating -OH and -NH2 groups were among the most potent anti-inflammatory agents, whereas those with electron-withdrawing groups showed lower activity. mdpi.com This suggests that the electron-donating nature of the oxygen atom in the 7-propoxy group of the title compound could be favorable for its anti-inflammatory potential.

Compound SeriesSubstituent NatureImpact on Anti-inflammatory ActivityReference
4-methyl-7-alkynyl coumarinsElectron-donating groups (-OH, -NH₂)Increased activity mdpi.com
4-methyl-7-alkynyl coumarinsElectron-withdrawing groupsDecreased activity mdpi.com
4-methyl-7-substituted coumarinsNitrogen-rich fragmentsBoosted activity nih.govmdpi.com

Molecular Interactions with Inflammatory Targets

Molecular docking studies are employed to predict the binding interactions between a ligand and a biological target, offering insights into potential mechanisms of action. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for many anti-inflammatory drugs. researchgate.net

While direct molecular docking studies for this compound are not extensively documented, research on other coumarin derivatives provides a model for its potential interactions. For instance, docking studies on novel 8-substituted-4-methyl-6-nitrocoumarin derivatives revealed selective binding affinities for the COX-2 enzyme over COX-1. researchgate.net Similarly, other studies have used in silico docking to evaluate the binding of coumarin-based compounds to pro-inflammatory targets like COX-2 and Tumor Necrosis Factor-alpha (TNF-α). nih.govpreprints.orgnih.gov A study on a flavone, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, showed potent inhibition of COX-2 with an IC50 value of 0.38 μM and a high selectivity index. mdpi.com These findings suggest that the coumarin scaffold of this compound likely orients within the active site of inflammatory enzymes like COX-2, where its substituents can form key interactions, but specific binding energy data for this exact compound is not available.

Antimicrobial and Antibacterial Activity

Coumarin and its derivatives have long been investigated for their ability to inhibit the growth of various microbial pathogens. ejmse.ronih.govjmchemsci.com

Mechanisms of Action against Bacterial Pathogens

The antibacterial activity of coumarins is attributed to several potential mechanisms. Studies on various derivatives suggest that these compounds can interfere with critical cellular processes in bacteria. For example, some coumarin-piperazine conjugates are thought to inhibit microtubule synthesis and cell cycle progression. researchgate.net Another proposed mechanism involves the induction of oxidative stress within bacterial cells. researchgate.net

Research on derivatives of 4-chloro-7-hydroxy-chromen-2-one has shown antibacterial effects against pathogens like Staphylococcus aureus, E. coli, and Bacillus cereus. ejmse.ro Similarly, studies on other 4-methylcoumarin derivatives have confirmed activity against both Gram-positive and Gram-negative bacteria. nih.gov While this compound is expected to share some of these properties due to its core structure, detailed mechanistic studies elucidating its specific mode of action against bacterial pathogens are not widely reported.

Morphological Changes in Bacterial Cell Surfaces via Scanning Electron Microscopy

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the ultrastructural changes in bacterial cells following exposure to antibacterial agents. researchgate.netmdpi.com Such studies can reveal damage to the cell wall, alterations in cell shape, and disruption of biofilm formation. For instance, SEM imaging has shown that certain organometallic ciprofloxacin (B1669076) derivatives cause significant structural changes to the morphology of E. coli and S. aureus. researchgate.net However, based on the reviewed literature, there are no specific studies that have utilized SEM to document the morphological changes induced by this compound on bacterial cell surfaces.

Biofilm Inhibition Studies

Biofilm formation is a critical virulence factor for many pathogenic bacteria, contributing to persistent infections and increased resistance to antimicrobial agents. Research has shown that some coumarin derivatives can inhibit biofilm formation. nih.gov For instance, studies on related coumarin compounds have demonstrated their ability to interfere with the biofilm development of various bacteria. mdpi.commdpi.com While specific studies on this compound are not extensively detailed in the provided results, the general anti-biofilm properties of coumarins suggest a potential mechanism of action. This often involves the disruption of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors like biofilm formation. mdpi.com

Structure-Activity Relationships (SAR) in Antimicrobial Efficacy

The antimicrobial efficacy of coumarin derivatives is closely linked to their chemical structure. mdpi.com Structure-activity relationship (SAR) studies help in understanding how different functional groups on the coumarin scaffold influence its biological activity. For coumarins, the presence and position of substituents on the benzopyrone ring system are crucial. nih.gov

For example, the introduction of different substituents at the C4 and C7 positions can significantly modulate the antimicrobial properties. While specific SAR studies for this compound were not found, general findings for coumarins indicate that lipophilic groups can enhance antimicrobial activity by facilitating passage through the bacterial cell membrane. The propoxy group at the 7th position in this compound is a lipophilic substituent that could contribute to its antimicrobial potential. ontosight.ai

Efficacy against Specific Agricultural Pathogens (e.g., Xanthomonas oryzae, Ralstonia solanacearum)

Coumarin derivatives have shown promise as antimicrobial agents against significant agricultural pathogens. For example, some coumarins have been found to be effective against Xanthomonas oryzae pv. oryzae, the causative agent of bacterial blight in rice. frontiersin.org Similarly, research on Ralstonia solanacearum, which causes bacterial wilt in many crops, has shown that certain coumarins, like 7-methoxycoumarin, can inhibit its growth and virulence. nih.gov The mechanism of action often involves the disruption of the bacterial cell membrane and the suppression of virulence-associated genes. nih.gov Although direct studies on this compound against these specific pathogens are not detailed, the known activity of related compounds suggests its potential for investigation in this area.

Anticancer and Proapoptotic Activity

Several coumarin derivatives have been investigated for their potential as anticancer agents. nih.govunair.ac.id Studies on structurally related compounds, such as 4-methyl-7-hydroxycoumarin, have demonstrated anticancer potential against skin cancer in animal models. nih.gov The proposed mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. This can be achieved through the modulation of various signaling pathways and the regulation of pro-apoptotic and anti-apoptotic proteins. For instance, some coumarins have been shown to up-regulate pro-apoptotic proteins like Bax and Bad, and down-regulate anti-apoptotic proteins like Bcl-2. nih.gov While specific data on the anticancer and proapoptotic activity of this compound is not available in the provided results, the known activities of similar coumarins suggest that this is a promising area for future research. ontosight.ai

Induction of Apoptosis and Cellular Pathways (e.g., Caspase 3/7 activation)

While direct studies detailing the specific apoptotic pathways induced by this compound are limited, research on structurally related coumarin compounds provides a framework for its potential mechanism. For instance, other 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis. researchgate.net These related compounds have been shown to cause nuclear fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP), hallmark features of apoptosis. researchgate.net Furthermore, they can arrest cells in the G2/M phase of the cell cycle, leading to programmed cell death. researchgate.net The activation of effector caspases, such as caspase-3 and caspase-7, is a central event in the execution phase of apoptosis. nih.gov Studies on other coumarin derivatives have demonstrated their ability to induce apoptosis through the activation of the caspase-3-dependent pathway. e-century.us It is plausible that this compound may share a similar mechanism, though direct experimental evidence is needed for confirmation.

Modulation of Reactive Oxygen Species (ROS) in Cancer Cells

The role of reactive oxygen species (ROS) in cancer is complex, acting as both tumor-promoting and tumor-suppressing agents. nih.gov Many cancer cells exhibit elevated levels of ROS compared to their normal counterparts. nih.gov While no specific studies were found that investigate the modulation of ROS in cancer cells by this compound, the general behavior of coumarins suggests a potential for such activity. Some coumarins can act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. ontosight.ai Conversely, some anticancer compounds exert their effects by increasing ROS levels beyond a tolerable threshold for cancer cells, leading to oxidative stress-induced cell death. nih.gov The precise effect of this compound on ROS homeostasis in cancer cells remains an area for future investigation.

Structure-Activity Relationships (SAR) for Anticancer Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For coumarins, substitutions on the core ring structure significantly influence their biological activity. While a specific SAR study for the anticancer potency of this compound and its close analogs is not available in the reviewed literature, broader studies on coumarins have provided some insights. For example, in a study of various coumarin derivatives, the substitution pattern was found to be critical for their inhibitory activity against myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. nih.gov The presence of hydroxyl groups and the nature of substituents at the 4-position of the coumarin ring were shown to be key determinants of potency. nih.gov To establish a clear SAR for the anticancer effects of this compound, systematic modifications of the methyl and propoxy groups would be necessary, followed by evaluation of the resulting compounds' cytotoxic and mechanistic activities.

Other Investigated Biological Activities (Mechanistic Focus)

Anticoagulant Mechanisms

Enzymatic Inhibition Studies (e.g., Lipoxygenase Inhibition)

Lipoxygenases are enzymes involved in the inflammatory process and have been implicated in various diseases, including cancer. nih.gov The inhibition of these enzymes is a target for the development of new anti-inflammatory and anticancer drugs. While there is research on the lipoxygenase inhibitory activity of other heterocyclic compounds, no specific studies were found that have investigated the effect of this compound on lipoxygenase or other enzymes. nih.gov

Studies on Isolated Organ Preparations (e.g., Relaxant Activity on Rat Tracheal Rings for derivatives)

Research into the effects of coumarin derivatives on isolated organ preparations, such as rat tracheal rings, has revealed their potential as bronchodilators. These studies are crucial for understanding the mechanisms of action and the structural features required for their relaxant effects on airway smooth muscle.

One study investigated a novel synthesized coumarin derivative, referred to as Compound 4, on rat tracheal smooth muscle. The findings indicated that this compound exhibited a relaxant effect and inhibited reactivity in the in vitro airway smooth muscle preparations. researchgate.net This inhibitory effect on airway smooth muscle contraction suggests a potential therapeutic application for respiratory conditions characterized by bronchoconstriction. researchgate.net

Another significant study focused on the relaxant effect of 6,7-dipropoxy-2H-chromen-2-one (6,7-DPC), a derivative that shares the dipropoxy substitution pattern, which is structurally analogous to the propoxy group in this compound. This research demonstrated that 6,7-DPC induced a relaxant effect on isolated rat tracheal rings that had been pre-contracted with carbachol. researchgate.net The primary mechanism of this relaxation was identified as the blockade of calcium channels. researchgate.net

The structure of the coumarin core and the nature of its substituents play a critical role in its biological activity. researchgate.net The basic coumarin scaffold is a bicyclic structure formed by the fusion of a benzene (B151609) ring with a pyrone ring. researchgate.net The ease of synthesis and the ability to introduce various functional groups allow for the creation of a wide range of derivatives with diverse pharmacological profiles. researchgate.netnih.gov

The relaxant effects of coumarin derivatives are often compared to standard bronchodilators like theophylline. For instance, the extract of Curcuma longa, which contains curcuminoids (structurally different from coumarins but also polyphenolic), showed a concentration-dependent relaxant effect on rat tracheal smooth muscle comparable to theophylline. nih.govnih.gov This highlights the potential for natural and synthetic compounds to act as effective bronchodilators.

The specific substitutions on the coumarin ring are key determinants of the relaxant activity. For example, the presence of alkoxy groups, such as the propoxy group in this compound and 6,7-DPC, influences the lipophilicity and interaction of the molecule with its biological target.

Research Findings on Coumarin Derivatives:

Compound/Derivative Preparation Observed Effect Potential Mechanism Citation
Novel Synthesized Coumarin Derivate (Compound 4)Isolated rat tracheal smooth muscleRelaxant effect and inhibition of airway smooth muscle contraction.Dependent on the endothelium and the eNOS pathway. researchgate.net
6,7-dipropoxy-2H-chromen-2-one (6,7-DPC)Isolated rat tracheal rings pre-contracted with carbachol.Induces relaxation.Primarily through calcium channel blockade. researchgate.net

Structure-Activity Relationship Insights:

The structure-activity relationship (SAR) of coumarins is a significant area of research, aiming to design more potent and selective compounds. nih.gov The coumarin scaffold itself is considered a privileged structure in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility. researchgate.net

Studies on various derivatives have shown that modifications at different positions of the coumarin ring can lead to a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. researchgate.net For the relaxant activity on airway smooth muscle, the substitutions on the benzene ring of the coumarin nucleus are of particular interest.

The synthesis of various coumarin derivatives, such as those derived from 7-hydroxy-4-methylcoumarin, allows for the exploration of how different functional groups impact their biological profiles. chemmethod.comnih.goveuropub.co.ukresearchgate.netsciforum.net While these studies may not have specifically focused on tracheal ring relaxation, they contribute to the broader understanding of coumarin SAR.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost.

Electronic Structure Analysis (e.g., Molecular Orbital Energies)

Specific Density Functional Theory (DFT) calculations detailing the electronic structure and molecular orbital energies of 4-methyl-7-propoxy-2H-chromen-2-one are not extensively available in the public research literature. However, DFT analysis of coumarin (B35378) derivatives generally focuses on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap typically suggests higher reactivity. For a molecule like this compound, DFT would help in understanding how the methyl and propoxy substituents on the coumarin core influence its electronic distribution and reactivity, which is fundamental to its potential biological activities.

Geometrical Optimization and Conformational Analysis

The three-dimensional arrangement of a molecule is crucial for its interaction with biological targets. The crystal structure of this compound has been determined, providing precise experimental data on its solid-state conformation. nih.gov

The analysis revealed that the asymmetric unit of the compound contains two independent molecules. In both molecules, the fused benzene (B151609) and pyran-2-one rings are nearly coplanar. nih.gov The coumarin ring system and the 7-propoxy substituent also exhibit a high degree of planarity. nih.gov This planarity is a common feature among coumarins and is thought to be important for their ability to intercalate with DNA or fit into the active sites of enzymes. ontosight.ai

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein.

Prediction of Binding Affinities and Interactions with Target Proteins (e.g., PDE4, GlcN-6-P synthase, p53, Caspase 3)

While specific molecular docking studies of this compound with phosphodiesterase 4 (PDE4) and glucosamine-6-phosphate (GlcN-6-P) synthase have not been prominently reported, the interaction of coumarin derivatives with other key proteins like p53 and caspase-3 has been investigated.

For instance, molecular docking studies on other small molecules have explored their binding to the tumor suppressor protein p53 and the apoptosis-executing enzyme caspase-3 . nih.govnih.gov These studies aim to understand how ligands can stabilize p53's active conformation or modulate the activity of caspases. nih.gov In the context of cancer research, the p53 protein is a crucial tumor suppressor, and its activation can lead to cell cycle arrest or apoptosis. nih.gov Similarly, caspases are key proteases involved in the apoptotic pathway, with caspase-3 being a primary executioner caspase. nih.govfrontiersin.org

Docking studies of various ligands with caspase-3 have identified key interactions within the enzyme's active site that are necessary for inhibition or activation. frontiersin.org For a coumarin derivative, docking simulations would typically predict interactions such as hydrogen bonds between the lactone carbonyl oxygen and amino acid residues in the active site, as well as hydrophobic interactions involving the benzene ring.

Identification of Preferred Binding Sites

The identification of preferred binding sites is a primary outcome of molecular docking simulations. For a given protein target, docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's potential binding pockets. The most favorable binding site is typically the one that results in the lowest binding energy, indicating the most stable protein-ligand complex.

For coumarin derivatives, docking studies have shown that the planar ring system can fit into hydrophobic pockets of enzyme active sites, while the oxygen atoms can act as hydrogen bond acceptors. For example, in studies with cyclooxygenase (COX) enzymes, coumarin derivatives have been shown to bind within the active site channel. nih.govjocpr.com The specific substitutions on the coumarin ring, such as the propoxy group at the 7-position and the methyl group at the 4-position of the target compound, would play a significant role in determining the precise binding orientation and affinity within a particular protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

While a specific QSAR model that includes this compound was not identified in the reviewed literature, QSAR studies are a common approach in the study of coumarin derivatives to predict their activity and guide the design of new, more potent analogues. nih.govresearchgate.net These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

A typical QSAR study on coumarins would involve a dataset of compounds with known biological activities. nih.gov By correlating the structural descriptors with the observed activities using statistical methods like multiple linear regression, a predictive model can be developed. nih.gov Such a model could then be used to estimate the activity of new, unsynthesized coumarin derivatives, thereby prioritizing the most promising candidates for synthesis and testing. The development of a reliable QSAR model for a particular biological activity would require a diverse set of coumarin derivatives, including variations at the 4 and 7 positions, to effectively capture the structure-activity landscape.

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique would provide invaluable information about its dynamic behavior and interactions with its environment, such as a solvent or a biological receptor.

An MD simulation of this coumarin derivative would typically involve the following steps:

System Setup: A three-dimensional model of the this compound molecule would be placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, would be applied. This allows for the calculation of the forces acting on each atom.

Integration of Equations of Motion: Newton's equations of motion are integrated numerically to calculate the trajectory of each atom over a defined period.

Analysis: The resulting trajectories are analyzed to understand various dynamic properties.

Such simulations could reveal the flexibility of the propoxy chain, the conformational changes of the entire molecule, and the formation and breaking of transient intermolecular bonds with surrounding solvent molecules. In a biological context, MD simulations could be employed to model the interaction of this compound with a target protein, providing insights into its binding mode, the stability of the complex, and the key amino acid residues involved in the interaction.

Noncovalent Interaction (NCI) Index Theoretical Approach

The Noncovalent Interaction (NCI) index is a theoretical tool based on the electron density and its derivatives, which allows for the visualization and characterization of noncovalent interactions in a molecule. These interactions are crucial for understanding molecular recognition, crystal packing, and biological activity.

A study of the crystal structure of this compound reveals several key noncovalent interactions that are instrumental in its solid-state architecture. nih.gov The asymmetric unit of the title compound contains two independent molecules, A and B. nih.gov These molecules are interconnected through an offset π-π interaction, with an inter-centroid separation of 3.6087 (4) Å. nih.gov

The NCI index analysis would visually map these interactions. The key interactions identified in the crystal structure are:

C-H···O Hydrogen Bonds: These interactions connect the molecules, forming supramolecular tapes along the crystallographic direction. nih.gov

C-H···π Interactions: These further link the supramolecular tapes into a three-dimensional network. nih.gov

π-π Interactions: The offset π-π stacking between the coumarin ring systems of adjacent molecules is a significant stabilizing force in the crystal lattice. nih.gov

The NCI plot would represent these interactions as colored isosurfaces, where the color indicates the type and strength of the interaction. For instance, strong attractive interactions like hydrogen bonds would appear as blue or green surfaces, while weaker van der Waals interactions would be represented by green or yellow, and repulsive interactions by red.

Energy Framework Calculations for Crystal Packing Interactions

Energy framework calculations are a computational method used to quantify the energetic contributions of different intermolecular interactions within a crystal lattice. This analysis provides a visual and quantitative understanding of the forces that govern the crystal packing.

For this compound, the crystal structure analysis indicates a three-dimensional network held together by a combination of C-H···O hydrogen bonds and C-H···π and π-π interactions. nih.gov Energy framework calculations would allow for the dissection of the total stabilization energy of the crystal into contributions from individual molecular pairs.

The analysis would generate a framework diagram where cylinders connect the centroids of interacting molecules. The thickness and color of the cylinders would be proportional to the magnitude of the interaction energy. This would highlight the most significant interactions responsible for the stability of the crystal structure.

Based on the crystallographic data, the energy framework for this compound would likely show prominent energy vectors corresponding to the C-H···O hydrogen bonds that form the supramolecular tapes and the π-π stacking interactions that link these tapes. The C-H···π interactions would be represented by a network of weaker, yet collectively significant, energy pathways.

The following table summarizes the key crystallographic and interaction data for this compound, which would be the basis for energy framework calculations.

Parameter Molecule A Molecule B
Fused Ring Dihedral Angle 1.22 (12)°1.57 (12)°
C-C-O-C Torsion Angle (Propoxy) 2.9 (2)°1.4 (2)°
Inter-centroid Separation (π-π) \multicolumn{2}{c}{3.6087 (4) Å}

Data sourced from Estrada-Soto et al. (2014). nih.gov

Applications in Chemical Sensing and Functional Probes

Development as Chemosensors for Cationic Species (e.g., Fe²⁺, Fe³⁺)

Research has demonstrated the capability of 4-methyl-7-propoxy-2H-chromen-2-one to act as a chemosensor for the detection of iron ions, specifically Fe²⁺ and Fe³⁺. This sensing ability is rooted in the interaction between the coumarin (B35378) derivative and the metal cations, leading to measurable changes in its spectroscopic properties.

Optical Sensing Mechanisms (UV-Vis and Fluorescence "Turn On–Off")

The detection of Fe²⁺ and Fe³⁺ by this compound is primarily observed through changes in its ultraviolet-visible (UV-Vis) absorption spectrum. core.ac.uk Upon the addition of these cations, a noticeable increase in the absorbance is recorded, indicating the formation of a complex between the coumarin and the iron ions. core.ac.uk This change in the absorption profile serves as a clear signal for the presence of the target analytes.

While detailed studies on the specific fluorescence response of this compound are not extensively documented in the reviewed literature, the behavior of similar coumarin-based chemosensors suggests a "turn-off" fluorescence mechanism. This phenomenon, known as chelation-enhanced fluorescence quenching (CHEQ), typically occurs when a fluorophore binds to a paramagnetic metal ion like Fe²⁺ or Fe³⁺. The proximity of the metal ion facilitates non-radiative decay pathways for the excited state of the fluorophore, leading to a decrease or "quenching" of the fluorescence emission. Therefore, it is highly probable that this compound also functions as a "turn-off" fluorescent sensor for iron ions.

Selectivity and Sensitivity Profiles

In studies involving a range of cations and anions, this compound has shown a favorable interaction with both Fe²⁺ and Fe³⁺ ions. core.ac.uk While it interacts with both oxidation states of iron, some studies on similar coumarin derivatives have indicated a stronger affinity towards Fe²⁺. core.ac.uk The selectivity of the sensor is a crucial parameter, and while it responds to both iron ions, its interaction with other common metal ions would need to be thoroughly evaluated to establish a comprehensive selectivity profile.

The sensitivity of a chemosensor is defined by its limit of detection (LOD) and limit of quantification (LOQ). For a series of coumarin-based ether sensors including this compound, these values have been determined, highlighting their ability to detect low concentrations of the target ions. core.ac.uk

Table 1: Sensitivity Data for a Series of Coumarin-Based Ether Chemosensors

Compound Analyte Limit of Detection (LOD) Limit of Quantification (LOQ)
Coumarin Ether Series Fe²⁺ Data not individually specified Data not individually specified

Note: The source provides collective data for a series of compounds, and specific values for this compound were not individually detailed.

Determination of Binding Ratios and Association Constants

To understand the nature of the interaction between the sensor and the metal ion, the binding stoichiometry and the strength of the complex formation are determined. Job's plot analysis, a method based on continuous variations of the mole fraction of the sensor and the metal ion, has been employed to establish the binding ratio. For this compound and related coumarin ethers, a 1:1 binding ratio with Fe²⁺ has been consistently observed. core.ac.uk This indicates that one molecule of the sensor complexes with one iron ion.

The Benesi-Hildebrand method is utilized to calculate the association constant (Ka), which quantifies the strength of the interaction between the host (sensor) and the guest (metal ion). core.ac.uk A higher Ka value signifies a more stable complex.

Table 2: Binding Characteristics of a Coumarin-Based Ether Sensor with Fe²⁺

Parameter Value Method of Determination
Binding Ratio (Sensor:Fe²⁺) 1:1 Job's Plot Analysis
Association Constant (Ka) Value not individually specified Benesi-Hildebrand Method

Note: The source provides the methodology and confirms the 1:1 binding ratio for the series of compounds but does not specify the individual Ka value for this compound.

Reversibility and Reusability of Sensing Systems

A key feature of a practical chemosensor is its ability to be regenerated and reused. The reversibility of the sensing system based on this compound and Fe²⁺ has been investigated. The addition of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester the iron ion from the coumarin complex. core.ac.uk This leads to the restoration of the original spectroscopic properties of the sensor, demonstrating the reversibility of the interaction. core.ac.uk This characteristic is crucial for the development of reusable sensor devices.

Applications as Fluorescent Probes and Markers

Coumarin derivatives are widely recognized for their fluorescent properties and are frequently employed as fluorescent probes and labels in biological and chemical research. nih.govcaymanchem.com Their utility in this regard is due to their high fluorescence quantum yields, photostability, and the sensitivity of their emission to the local environment. caymanchem.com

While specific applications of this compound as a fluorescent marker are not extensively detailed in the literature, its structural similarity to other fluorescent coumarins suggests its potential in this area. For instance, 7-aminocoumarin-4-acetic acid has been used as a fluorescent probe for detecting enzyme activity. nih.gov Given its strong fluorescence, this compound could potentially be functionalized to target specific biomolecules or cellular compartments for imaging purposes. The propoxy group at the 7-position can influence its solubility and cellular uptake, which are important factors for bioimaging applications.

Design Principles for Tunable Photophysical Properties

The photophysical properties of coumarin derivatives, including this compound, can be fine-tuned through chemical modifications. The crystal structure of this compound reveals a nearly planar fused ring system, which is characteristic of coumarins and contributes to their electronic properties. researchgate.net

The substituents on the coumarin ring play a critical role in determining the absorption and emission characteristics. The propoxy group at the 7-position is an electron-donating group, which generally enhances the fluorescence quantum yield of the coumarin core. The methyl group at the 4-position can also influence the photophysical properties. By systematically varying the substituents at different positions, the absorption and emission wavelengths, as well as the sensitivity and selectivity of the sensor, can be modulated. For example, introducing different functional groups at the 3- or 4-positions can alter the interaction with specific analytes. ncsu.edu

Furthermore, the photophysical properties are also sensitive to the surrounding environment, such as solvent polarity and pH. This solvatochromism and pH-dependence can be exploited in the design of probes that report on the polarity or acidity of their local environment.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Iron(II) ion (Fe²⁺)
Iron(III) ion (Fe³⁺)
Ethylenediaminetetraacetic acid (EDTA)

Future Research Directions and Translational Opportunities

Exploration of Novel Synthetic Methodologies

The synthesis of coumarin (B35378) derivatives is a mature field of organic chemistry, with established methods such as the Pechmann condensation, Knoevenagel condensation, Perkin, Wittig, and Claisen reactions forming the classical foundation. frontiersin.orgbenthamdirect.comresearchgate.net The Pechmann condensation, reacting phenols with β-ketoesters, is a particularly common and straightforward method for accessing 4-substituted coumarins. frontiersin.orgresearchgate.net For 4-methyl-7-propoxy-2H-chromen-2-one, a likely synthetic route would involve the Pechmann condensation of 3-propoxyphenol (B1365604) with ethyl acetoacetate (B1235776).

Future research in this area should aim to develop more sustainable and efficient synthetic protocols. nih.gov The exploration of "green chemistry" approaches is paramount, focusing on the use of environmentally benign solvents (like water or deep eutectic solvents), solvent-free reaction conditions, and the application of microwave or ultrasound irradiation to accelerate reaction times and improve yields. nih.govtandfonline.comorganic-chemistry.org For instance, the use of solid acid catalysts or ionic liquids could offer recyclable and more environmentally friendly alternatives to traditional acid catalysts like sulfuric acid. organic-chemistry.org The development of one-pot, multi-component reactions represents another promising avenue, streamlining the synthesis process and minimizing waste. frontiersin.org

Table 1: Comparison of Classical and Modern Synthetic Approaches for Coumarins

MethodDescriptionAdvantagesPotential for this compound
Pechmann Condensation Reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.netSimple, high yields for many derivatives. researchgate.netA standard and reliable method using 3-propoxyphenol and ethyl acetoacetate.
Knoevenagel Condensation Condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound. researchgate.netnih.govVersatile for a range of substitutions.Applicable if starting from 2-hydroxy-4-propoxybenzaldehyde.
Microwave-Assisted Synthesis Utilizes microwave irradiation to rapidly heat the reaction mixture. nih.govReduced reaction times, often higher yields, and cleaner reactions. nih.govCould significantly improve the efficiency of the Pechmann or Knoevenagel synthesis.
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote the reaction. nih.govEnhanced reaction rates and yields, particularly in heterogeneous systems.A green alternative that could be explored for its synthesis.
Flow Chemistry Continuous pumping of reagents through a reactor.Precise control over reaction parameters, improved safety, and scalability.Offers a pathway for large-scale, automated production.

Advanced Mechanistic Investigations at the Molecular Level

A thorough understanding of how this compound interacts with biological systems is fundamental for its future applications. Advanced mechanistic studies at the molecular level are crucial to elucidate its structure-activity relationships (SAR). nih.gov Techniques such as fluorescence spectroscopy, circular dichroism, and computational methods like molecular docking and molecular dynamics simulations can provide invaluable insights into the binding of this coumarin derivative to target proteins, such as human serum albumin (HSA). plos.org Such studies can determine binding constants, free energy changes, and identify the specific interactions (e.g., hydrophobic, hydrogen bonding) that govern the binding process. plos.org

For example, studies on similar coumarin derivatives have shown that they can bind to HSA, causing a quenching of the protein's intrinsic fluorescence. plos.org The binding affinity and the extent of conformational changes in the protein upon binding can be quantified, providing a basis for understanding the pharmacokinetic profile of the compound. plos.org Investigating the metabolism of this compound by liver microsomal monooxygenase systems, like the cytochrome P450 enzymes, is also critical. nih.govnih.gov Understanding its metabolic fate is essential for predicting its bioavailability and potential drug-drug interactions. nih.gov

Rational Design of Next-Generation Coumarin Analogues

The insights gained from mechanistic studies can fuel the rational design of new coumarin analogues with enhanced properties. nih.govnih.gov By understanding the SAR, chemists can strategically modify the structure of this compound to improve its potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net For instance, the propoxy group at the 7-position is known to influence the lipophilicity of the molecule, which in turn can affect its interaction with biological membranes and metabolic enzymes. nih.gov

Future design strategies could involve:

Modification of the 7-alkoxy chain: Varying the length and branching of the alkoxy group can fine-tune the compound's lipophilicity and its fit within a target's binding pocket. nih.gov

Substitution at other positions: Introducing different functional groups on the coumarin ring could lead to new interactions with biological targets and potentially novel biological activities.

Hybridization with other pharmacophores: Combining the coumarin scaffold with other known bioactive molecules, such as chalcones or triazoles, can lead to hybrid compounds with synergistic or novel therapeutic effects. mdpi.comrsc.orgnih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of novel therapeutic applications for coumarin derivatives, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds based on the this compound scaffold, where different substituents are systematically varied. nih.gov These libraries can then be subjected to HTS against a wide array of biological targets, including enzymes, receptors, and whole cells, to identify "hit" compounds with desired activities. nih.gov This approach dramatically increases the efficiency of the drug discovery process compared to traditional, one-by-one synthesis and testing.

Synergistic Effects in Combination Research

The potential for this compound to enhance the efficacy of existing drugs through synergistic effects is a promising area of investigation. Coumarin derivatives have been shown to act synergistically with conventional chemotherapeutics, potentially by overcoming drug resistance mechanisms or by targeting complementary cellular pathways. nih.govmdpi.comfrontiersin.org For example, some coumarins can inhibit P-glycoprotein pumps, which are responsible for the efflux of anticancer drugs from tumor cells, thereby increasing the intracellular concentration and effectiveness of these drugs. frontiersin.orgnih.gov Research into the combination of this compound with known anticancer agents, antiviral drugs, or other therapeutics could lead to more effective treatment regimens with potentially lower side effects. nih.govnih.govwikipedia.org

Potential for Material Science Applications (e.g., in advanced sensors)

Beyond their biological activities, the inherent fluorescent properties of coumarins make them highly attractive for applications in material science, particularly in the development of advanced sensors. nih.govnih.govscinito.ai The photophysical properties of coumarins, such as their absorption and emission wavelengths and fluorescence quantum yields, are often sensitive to their local environment. scielo.brresearchgate.netdtic.mil This solvatochromic behavior can be exploited to create fluorescent probes that report on changes in polarity, viscosity, or the presence of specific analytes. nih.govrsc.org

Future research could focus on incorporating this compound into sensor platforms for the detection of metal ions, anions, or biologically important molecules. nih.govscinito.airsc.org For example, a coumarin-based chemosensor has been developed for the detection of Sn2+ ions, exhibiting fluorescence quenching upon binding. nih.govrsc.orgscispace.com Similarly, coumarin derivatives have been used to create sensors for Cu2+ ions. rsc.org The specific photophysical properties of this compound, influenced by its methyl and propoxy groups, could be fine-tuned through further chemical modification to create highly selective and sensitive sensors for a variety of applications, including cellular imaging. nih.govrsc.orgacs.org

Table 2: Potential Applications of Coumarin-Based Fluorescent Sensors

Application AreaPrinciple of OperationPotential AnalyteReference
Environmental Monitoring Chelation-enhanced fluorescence quenching or enhancement.Heavy metal ions (e.g., Sn2+, Cu2+, Hg2+) nih.govrsc.org
Cellular Imaging Probes designed to localize in specific organelles or respond to changes in the cellular microenvironment.pH, viscosity, reactive oxygen species nih.govrsc.org
Diagnostics Biosensors that detect disease biomarkers.Specific enzymes or proteins nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-methyl-7-propoxy-2H-chromen-2-one and its derivatives?

  • Methodological Answer : The compound is typically synthesized via alkylation of 7-hydroxy-4-methylcoumarin with propylating agents. For example, reacting 7-hydroxy-4-methylcoumarin with chloroacetone in acetone using anhydrous K₂CO₃ as a base yields derivatives like 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one. Key steps include refluxing under anhydrous conditions and purification via recrystallization .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • ¹H NMR : Peaks for methyl groups (δ ~2.0–2.10 ppm), OCH₂ (δ ~4.9 ppm), and aromatic protons (δ 6.3–7.6 ppm) are diagnostic .
  • X-ray crystallography : Resolve bond lengths, angles, and packing interactions (e.g., π-π stacking at 3.5 Å) .

Advanced Research Questions

Q. How can partial atomic occupancies in crystallographic refinements be addressed for halogen-substituted derivatives?

  • Methodological Answer : Use disorder models in refinement software (e.g., SHELXL). For example, a chlorine atom sharing a site with hydrogen (occupancies 0.947:0.053) requires constrained refinement of atomic positions and thermal parameters. Validation via residual electron density maps ensures accuracy .

Q. What strategies optimize reaction yields for introducing bulky alkoxy groups (e.g., propoxy) onto the coumarin scaffold?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation rates.
  • Temperature control : Gradual heating (40–60°C) minimizes side reactions like hydrolysis .

Q. How are non-covalent interactions stabilizing the crystal lattice analyzed computationally?

  • Methodological Answer : Tools like Mercury CSD quantify π-π stacking (centroid distances < 4.0 Å) and C–H···O contacts (2.3–2.5 Å). For example, pseudo-rings formed by S(5)/S(6) motifs in 4-methyl-7-propoxy derivatives are visualized via Hirshfeld surface analysis .

Q. How to resolve contradictions between observed spectral data and expected molecular geometry?

  • Methodological Answer :

  • Cross-validation : Compare NMR/IR data with X-ray structures to identify discrepancies (e.g., unexpected tautomerism).
  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility affecting peak splitting .

Experimental Design & Data Analysis

Q. What crystallographic software suites are recommended for refining complex coumarin derivatives?

  • Methodological Answer :

  • SHELX suite : Robust for small-molecule refinement, particularly handling twinned data or partial occupancies .
  • WinGX : Integrates tools for structure solution (SHELXD) and validation (PLATON) .

Q. How to design assays for evaluating the biological activity of 4-methyl-7-propoxy derivatives?

  • Methodological Answer :

  • Antimicrobial assays : Use microdilution methods (MIC/MBC) against Gram± bacteria/fungi.
  • Antioxidant tests : DPPH/ABTS radical scavenging assays quantify activity, correlating with substituent electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.